molecular formula C11H13NO4 B2410358 2-(2-Phenoxypropanamido)acetic acid CAS No. 886-57-7

2-(2-Phenoxypropanamido)acetic acid

Cat. No.: B2410358
CAS No.: 886-57-7
M. Wt: 223.228
InChI Key: HQTYAFXQEWULMT-UHFFFAOYSA-N
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Description

2-(2-Phenoxypropanamido)acetic acid is a synthetic organic compound featuring a phenoxypropanamido group attached to an acetic acid backbone. Its structure combines a phenyl ether moiety with an amide linkage, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(2-phenoxypropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(11(15)12-7-10(13)14)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTYAFXQEWULMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxypropanamido)acetic acid typically involves the reaction of phenoxypropanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxypropanamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Phenoxypropanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. Its phenoxy group allows it to interact with hydrophobic pockets in proteins, while the amido and acetic acid groups can form hydrogen bonds with active sites . These interactions can lead to changes in the activity of enzymes and other proteins, influencing various biological processes.

Comparison with Similar Compounds

Key Structural Features

  • 2-(2-Phenoxypropanamido)acetic Acid: Contains a phenoxy group linked via a propanamido spacer to acetic acid. The phenyl ring may influence lipophilicity and electronic properties.
  • Analog 1: 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8, ): Features a 2-oxopyrrolidine ring (5-membered azacycloalkyl group) at the para position of the phenyl ring.
  • Analog 2: 2-{3-[(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (Compound 10, ): Incorporates a 2-oxopiperidine ring (6-membered azacycloalkyl group) at the meta position.
  • Analog 3 : 2-(3-Bromo-4-methoxyphenyl)acetic acid (): Substituted with bromo and methoxy groups on the phenyl ring, lacking an amide linkage.

Physical Properties

Compound Melting Point (°C) Elemental Analysis (C, H, N) Hydrogen Bonding Tendency
This compound* Not reported Not reported Likely forms dimers via COOH groups
Compound 8 () 127–129 C: 57.53%; H: 5.52%; N: 9.58% High (carboxylic acid + amide NH)
Compound 10 () 96–99 C: 58.82%; H: 5.92%; N: 9.15% Moderate (meta substitution)
2-(3-Bromo-4-methoxyphenyl)acetic acid () Not reported Not reported Strong (R₂²(8) dimer motif)

*Inferred from analogs.

Chemical Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Substituents like bromine (Analog 3) exhibit strong electron-withdrawing effects, altering ring electronics and reactivity .
  • Hydrogen Bonding :

    • Carboxylic acid groups in all compounds promote dimerization (e.g., centrosymmetric dimers in Analog 3 ), affecting solubility and crystallinity.

Biological Activity

2-(2-Phenoxypropanamido)acetic acid, with the CAS number 886-57-7, is a compound that has attracted attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group attached to a propanamide moiety, contributing to its unique biological profile. The structural formula can be represented as follows:

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins from arachidonic acid. This inhibition can lead to reduced inflammation and pain.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes selectively. The following table summarizes the IC50 values for COX inhibition:

CompoundIC50 (μM)Selectivity Ratio
This compound0.06 - 0.09High
Mefenamic acid5.3Moderate
Celecoxib0.05High

These results suggest that this compound could serve as a potent anti-inflammatory agent with a favorable safety profile, as it did not induce significant gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has shown analgesic effects in animal models. Studies involving paw edema models indicated that treatment with this compound resulted in a significant reduction in pain-related behaviors, further supporting its potential as an analgesic agent .

Case Studies and Research Findings

A notable study published in Pharmaceutical Research assessed the efficacy of various phenoxy derivatives, including this compound. The study found that this compound significantly reduced paw thickness in treated animals compared to controls, indicating effective anti-inflammatory action without causing ulcerogenic effects .

Another research effort focused on the safety profile of the compound by evaluating its impact on liver and kidney function markers in vivo. The results showed no significant alterations in liver enzymes (AST and ALT) or kidney indicators (creatinine and urea), suggesting that the compound is well-tolerated at therapeutic doses .

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